molecular formula C7H11NO5 B062384 2-Acetamido-3-ethoxy-3-oxopropanoic acid CAS No. 187868-53-7

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Cat. No.: B062384
CAS No.: 187868-53-7
M. Wt: 189.17 g/mol
InChI Key: OQUXDKMVCGSMPI-UHFFFAOYSA-N
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Description

2-Acetamido-3-ethoxy-3-oxopropanoic acid is an organic compound with the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol . It is also known by its IUPAC name, N-acetyl-3-ethoxy-3-oxoalanine . This compound is characterized by the presence of an acetamido group, an ethoxy group, and a keto group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-ethoxy-3-oxopropanoic acid typically involves the reaction of ethyl acetoacetate with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-ethoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-3-ethoxy-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. Its acetamido and keto groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of 2-acetamido-3-ethoxy-3-oxopropanoic acid.

    N-acetylalanine: Similar in structure but lacks the ethoxy group.

    3-ethoxy-3-oxopropanoic acid: Similar but lacks the acetamido group.

Uniqueness

This compound is unique due to the presence of both acetamido and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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